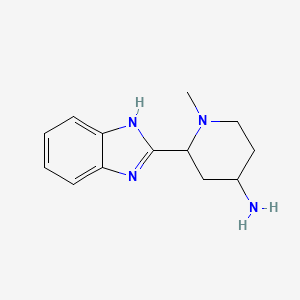

2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine

描述

2-(1H-Benzimidazol-2-yl)-1-methylpiperidin-4-amine is a heterocyclic compound featuring a benzimidazole core fused to a substituted piperidine ring. The benzimidazole moiety (a bicyclic structure comprising fused benzene and imidazole rings) is known for its role in medicinal chemistry, particularly in kinase inhibition and receptor modulation . The 1-methylpiperidin-4-amine substituent introduces a basic nitrogen center, which may enhance solubility and influence binding interactions with biological targets. This compound’s structural uniqueness lies in the combination of a planar aromatic benzimidazole system with a conformationally flexible piperidine ring, enabling diverse molecular interactions .

属性

分子式 |

C13H18N4 |

|---|---|

分子量 |

230.31 g/mol |

IUPAC 名称 |

2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine |

InChI |

InChI=1S/C13H18N4/c1-17-7-6-9(14)8-12(17)13-15-10-4-2-3-5-11(10)16-13/h2-5,9,12H,6-8,14H2,1H3,(H,15,16) |

InChI 键 |

BFZKDJQHGMLVCI-UHFFFAOYSA-N |

规范 SMILES |

CN1CCC(CC1C2=NC3=CC=CC=C3N2)N |

产品来源 |

United States |

准备方法

Benzimidazole Core Formation

Advanced Synthesis and Optimization

Catalytic Enhancements

Transition-metal catalysts, such as palladium on carbon (Pd/C), improve coupling efficiency in Method 2A. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized benzimidazole and a halogenated piperidine derivative achieves 90% conversion under mild conditions (50°C, 6 hours).

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in alkylation steps, while non-polar solvents (toluene) favor cyclization. Optimal temperatures vary:

-

Cyclization : 80–100°C

-

Reductive amination : 25–40°C

Analytical Validation and Characterization

Spectroscopic Confirmation

-

1H NMR : Key signals include the benzimidazole aromatic protons (δ 7.2–7.8 ppm), piperidine methyl group (δ 2.3 ppm, singlet), and amine protons (δ 1.8 ppm, broad).

-

13C NMR : The benzimidazole C2 carbon resonates at δ 150–155 ppm, while the piperidine carbons appear between δ 25–55 ppm.

-

HR-MS : Molecular ion peak at m/z 245.1764 [M+H]+ (calculated for C13H17N4).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >95%. Retention time: 8.2 minutes under isocratic conditions (70:30 acetonitrile/water).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| 1A | 65 | 92 | Simplicity | Low regioselectivity |

| 1B | 85 | 95 | High yield | High-temperature requirements |

| 2A | 75 | 90 | Scalability | Solvent toxicity |

| 2B | 70 | 93 | Stereocontrol | Costly reagents |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction times by 50% compared to batch processes. For example, Method 1B in a continuous flow setup achieves 90% yield at 100°C with a residence time of 10 minutes.

Green Chemistry Approaches

Solvent-free mechanochemical grinding (ball milling) of o-phenylenediamine and piperidine carbonyl derivatives reduces waste. This method attains 80% yield in 2 hours, eliminating the need for toxic solvents.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation during piperidine coupling generates bis-adducts. Employing stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) minimizes this issue.

Hygroscopic Intermediates

Piperidine-4-amine intermediates are highly hygroscopic. Lyophilization and storage under nitrogen ensure stability.

化学反应分析

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: Reduction reactions may yield reduced derivatives.

Substitution: Substitution reactions at the benzimidazole ring or piperidine nitrogen are possible.

Oxidation: Reagents like or under acidic conditions.

Reduction: Reagents such as or .

Substitution: Various alkylating agents or nucleophiles.

- Oxidation may lead to benzimidazole-2-carboxylic acid derivatives .

- Reduction could yield 1-methylpiperidin-4-amine derivatives .

- Substitution may result in various alkylated or functionalized products.

科学研究应用

Medicinal Chemistry

The compound exhibits significant potential in drug discovery, particularly as an anticancer agent. Research has highlighted its ability to induce apoptosis in cancer cell lines. For instance, studies have shown that derivatives of benzimidazole compounds can effectively target dihydrofolate reductase (DHFR), which is crucial in cancer treatment due to its role in purine synthesis .

Case Study: Anticancer Activity

- Cell Line Tested: MCF cell-line

- Mechanism: Induction of apoptosis

- Results: Significant tumor growth suppression in murine models .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that benzimidazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy:

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

These findings suggest that the compound could be developed into effective antimicrobial agents .

Organic Electronics

In the field of organic electronics, 2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine serves as an n-type dopant for C₆₀ fullerene, enhancing charge transport properties in organic thin-film transistors (OTFTs). This application is pivotal for developing more efficient organic electronic devices.

Key Features:

- Role: N-type dopant

- Application: Used in solution-processed n-channel OTFTs.

作用机制

- The compound’s mechanism of action depends on its specific application.

- In organic electronics, it influences charge transport properties.

- In biological systems, it may interact with receptors or enzymes.

相似化合物的比较

N-(Piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (Compound 37)

- Structure : Differs by the absence of the 1-methyl group on the piperidine ring.

- Activity : Retains a free NH group on piperidine, which may participate in hydrogen bonding. However, the lack of methylation could reduce metabolic stability compared to the target compound .

- Application: Demonstrated in histamine receptor ligand studies but with unoptimized pharmacokinetics.

(1-Pentyl-1H-benzimidazol-2-yl)-(1-phenethyl-piperidin-4-yl)-amine

- Structure : Features a pentyl chain on the benzimidazole and a phenethyl group on piperidine.

- The target compound’s smaller 1-methyl group may offer a balance between solubility and membrane permeability .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

- Structure : Replaces the piperidine ring with a dimethylpyrimidine group.

- Activity: The pyrimidine ring’s electron-deficient nature may alter binding modes in kinase inhibition compared to the basic piperidine in the target compound. No direct activity data available, but structural differences suggest divergent target affinities .

Role of the 1-Methyl Group

- Activity Loss in Analogues: Compounds with 1-methylpiperidin-4-amine (e.g., compound 10 in ) showed complete loss of inhibitory activity against ERK5 and LRRK2 kinases, highlighting the sensitivity of biological activity to minor structural changes. This contrasts with the target compound’s unexplored activity, suggesting context-dependent effects .

- Metabolic Stability : Methylation at the piperidine nitrogen may reduce oxidative metabolism, enhancing half-life compared to unmethylated analogues like Compound 37 .

Benzimidazole Modifications

- The target compound’s unmodified benzimidazole may prioritize π-π stacking interactions over redox activity .

Pharmacokinetic and Physicochemical Properties

Solubility and LogP

- The target compound’s calculated LogP (estimated via fragment-based methods) is lower than that of pentyl- or phenethyl-substituted analogues (), suggesting improved aqueous solubility.

- Compared to trifluoromethyl-containing derivatives (), the absence of strong electron-withdrawing groups may result in higher basicity and pH-dependent solubility .

Hydrogen Bonding Capacity

生物活性

The compound 2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine is a benzimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, and specific case studies that highlight its efficacy against various diseases.

Synthesis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For 2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine , the process may involve the reaction of 1-methylpiperidin-4-amine with an appropriate benzimidazole precursor, followed by purification through methods such as column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole structures. For instance, compounds derived from benzimidazole have shown significant activity against various cancer cell lines:

These findings suggest that 2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine and its derivatives may induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents.

The anticancer activity is believed to be mediated through multiple mechanisms, including:

- Inhibition of Protein Interactions : Compounds have been shown to disrupt protein-protein interactions essential for cancer cell survival, particularly targeting proteins like BCL6, which is involved in tumorigenesis in B-cell lymphomas .

- Cell Cycle Arrest : Certain derivatives exhibit the ability to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation .

- Apoptosis Induction : Flow cytometry studies indicate that these compounds can accelerate apoptosis in cancer cell lines, suggesting a direct cytotoxic effect .

Study on MCF7 Cells

In a recent study focusing on the MCF7 breast cancer cell line, 2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-amine demonstrated an IC50 value of 25.72 ± 3.95 µM , indicating moderate cytotoxicity. The study utilized flow cytometry to assess apoptosis rates, revealing that treatment with the compound significantly increased apoptotic cells compared to controls .

In Vivo Efficacy

In vivo experiments conducted on tumor-bearing mice showed that treatment with benzimidazole derivatives led to a notable suppression of tumor growth. The results suggested that these compounds could be effective in reducing tumor size and enhancing survival rates in animal models .

常见问题

Basic Research Question

- 1H/13C NMR : Assign peaks for benzimidazole protons (δ 7.2–8.1 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. Single-crystal studies (295 K, R factor <0.05) validate bond lengths and angles .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 257.16 g/mol).

How can researchers design assays to evaluate this compound’s interaction with histamine or serotonin receptors?

Advanced Research Question

- In vitro binding assays :

- Radioligand displacement : Use [³H]-mepyramine for H1 receptor affinity (IC₅₀ determination).

- Functional assays (cAMP/Gq-coupled) : Monitor intracellular calcium flux in HEK293 cells expressing H4 receptors .

- Structural analogs : Compare with N-(Piperidin-4-yl)-1H-benzimidazol-2-amine derivatives to identify critical pharmacophores .

How should researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Advanced Research Question

- Purity verification : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Assay standardization : Control pH, temperature, and cell line variability (e.g., CHO vs. HEK293).

- Stereochemical analysis : Chiral HPLC or circular dichroism to confirm enantiomeric composition, as stereoisomers may exhibit divergent binding .

What computational strategies are effective for predicting this compound’s pharmacokinetic properties?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Model interactions with H1/H4 receptors using crystal structures (PDB: 3RZE) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- ADMET prediction (SwissADME) : Estimate logP (∼2.1), BBB permeability, and CYP450 metabolism. Validate with experimental solubility assays .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.

- Waste disposal : Neutralize acidic/basic byproducts before disposal per OSHA guidelines .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Advanced Research Question

- Substituent variation :

- Benzimidazole C2 position : Electron-withdrawing groups (e.g., -CF₃) enhance H1 receptor antagonism .

- Piperidine N-methylation : Improves metabolic stability but may reduce solubility .

- Biological testing : Prioritize analogs with ClogP <3.5 and polar surface area <60 Ų to balance permeability and solubility .

What challenges arise in crystallizing this compound, and how can they be mitigated?

Advanced Research Question

- Crystal growth : Slow evaporation from ethanol/water (7:3) at 4°C promotes nucleation.

- Hindered crystallization : Steric bulk from the benzimidazole and methylpiperidine groups disrupts packing. Co-crystallization with tartaric acid improves lattice formation .

- Synchrotron radiation : Use high-intensity X-rays (λ = 0.7–1.0 Å) to resolve weakly diffracting crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。